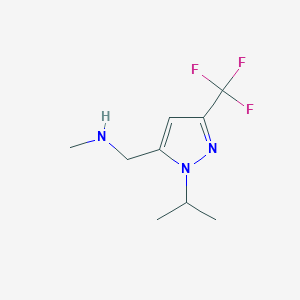
1-((3-Bromo-4-chlorobenzyl)amino)-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Bromo-4-chlorobenzyl)amino)-2-methylpropan-2-ol is an organic compound that features both bromine and chlorine substituents on a benzyl group, attached to an amino group and a tertiary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Bromo-4-chlorobenzyl)amino)-2-methylpropan-2-ol typically involves multiple steps, starting from benzene derivatives. The process includes:
Bromination and Chlorination: Introduction of bromine and chlorine substituents on the benzene ring using reagents like bromine (Br2) and chlorine (Cl2) in the presence of catalysts such as FeBr3 and FeCl3.
Alcohol Formation: Introduction of the tertiary alcohol group through reactions involving organometallic reagents like Grignard reagents or alkyl lithium compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((3-Bromo-4-chlorobenzyl)amino)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzylamines, while oxidation can produce benzyl alcohol derivatives .
Scientific Research Applications
1-((3-Bromo-4-chlorobenzyl)amino)-2-methylpropan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-((3-Bromo-4-chlorobenzyl)amino)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chlorobenzyl alcohol: A related compound with similar substituents but lacking the amino and tertiary alcohol groups.
3-Bromo-4-chlorobenzylamine: Similar structure but without the tertiary alcohol group.
Uniqueness
1-((3-Bromo-4-chlorobenzyl)amino)-2-methylpropan-2-ol is unique due to the presence of both bromine and chlorine substituents, an amino group, and a tertiary alcohol. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H15BrClNO |
|---|---|
Molecular Weight |
292.60 g/mol |
IUPAC Name |
1-[(3-bromo-4-chlorophenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H15BrClNO/c1-11(2,15)7-14-6-8-3-4-10(13)9(12)5-8/h3-5,14-15H,6-7H2,1-2H3 |
InChI Key |
YLTQRPAANHCOKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC(=C(C=C1)Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


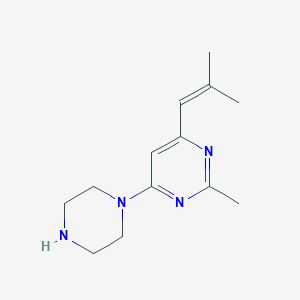
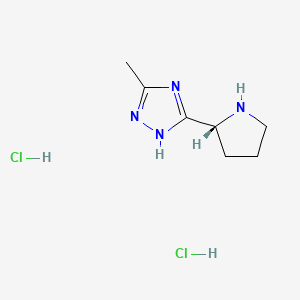

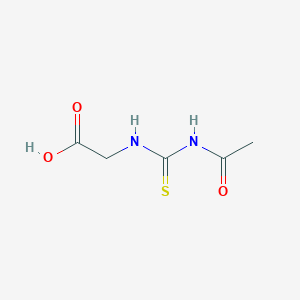

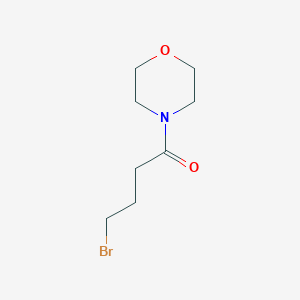
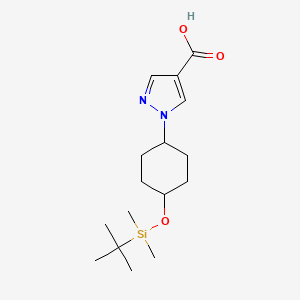
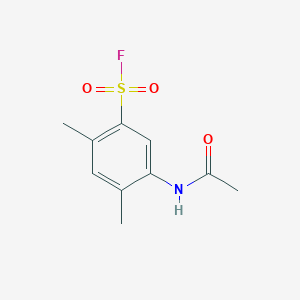
![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B13346437.png)
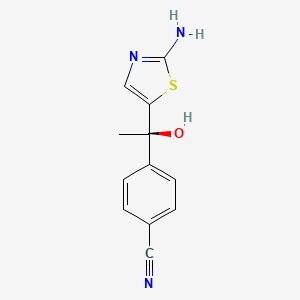

![(6aS,11bS)-6,6a,7,11b-Tetrahydroindeno[2,1-c]chromene-3,4,6a,9,10-pentaol](/img/structure/B13346461.png)

